Benzenesulfonic acid, 4-(((4-((4-(ethyl(phenylmethyl)amino)phenyl)azo)phenyl)sulfonyl)amino)-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 4-(((4-((4-(ethyl(phenylmethyl)amino)phenyl)azo)phenyl)sulfonyl)amino)-, monosodium salt is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes a benzenesulfonic acid core with multiple functional groups attached, making it versatile in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-(((4-((4-(ethyl(phenylmethyl)amino)phenyl)azo)phenyl)sulfonyl)amino)-, monosodium salt typically involves multiple steps:
Sulfonation: The initial step involves the sulfonation of benzene using concentrated sulfuric acid to form benzenesulfonic acid.
Azo Coupling: The next step involves the formation of the azo group by coupling a diazonium salt with an aromatic amine.
Substitution Reactions: Subsequent substitution reactions introduce the ethyl(phenylmethyl)amino group and other functional groups.
Neutralization: Finally, the compound is neutralized with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors for controlled sulfonation and azo coupling reactions.
Continuous Flow Systems: Employing continuous flow systems for efficient and consistent production.
Purification: Utilizing purification techniques such as crystallization and filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-(((4-((4-(ethyl(phenylmethyl)amino)phenyl)azo)phenyl)sulfonyl)amino)-, monosodium salt undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonic acid group can participate in substitution reactions to form sulfonamides, sulfonyl chlorides, and esters.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or catalytic hydrogenation.
Substitution Reagents: Such as phosphorus pentachloride for forming sulfonyl chlorides.
Major Products
Sulfonamides: Formed from substitution reactions with amines.
Sulfonyl Chlorides: Produced using chlorinating agents.
Amines: Resulting from the reduction of the azo group.
Scientific Research Applications
Benzenesulfonic acid, 4-(((4-((4-(ethyl(phenylmethyl)amino)phenyl)azo)phenyl)sulfonyl)amino)-, monosodium salt has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants and detergents.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 4-(((4-((4-(ethyl(phenylmethyl)amino)phenyl)azo)phenyl)sulfonyl)amino)-, monosodium salt involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, affecting their activity.
Pathways: It can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 4-methyl-: Known for its use in organic synthesis and as a catalyst.
Benzenesulfonic acid, 4-methyl-, ethyl ester: Utilized in the production of esters and as a reagent in organic chemistry.
Uniqueness
Benzenesulfonic acid, 4-(((4-((4-(ethyl(phenylmethyl)amino)phenyl)azo)phenyl)sulfonyl)amino)-, monosodium salt stands out due to its complex structure, which allows for multiple functionalizations and applications across various fields.
Properties
CAS No. |
71550-23-7 |
---|---|
Molecular Formula |
C27H25N4NaO5S2 |
Molecular Weight |
572.6 g/mol |
IUPAC Name |
sodium;4-[[4-[[4-[benzyl(ethyl)amino]phenyl]diazenyl]phenyl]sulfonylamino]benzenesulfonate |
InChI |
InChI=1S/C27H26N4O5S2.Na/c1-2-31(20-21-6-4-3-5-7-21)25-14-8-22(9-15-25)28-29-23-10-16-26(17-11-23)37(32,33)30-24-12-18-27(19-13-24)38(34,35)36;/h3-19,30H,2,20H2,1H3,(H,34,35,36);/q;+1/p-1 |
InChI Key |
ODMWOXSWYLGXGN-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.